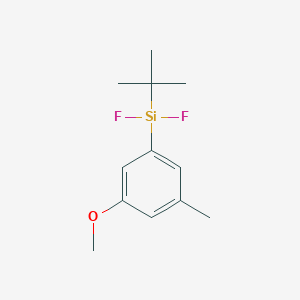

tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane

Description

tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane is an organosilicon compound featuring a silicon atom bonded to a tert-butyl group, two fluorine atoms, and a substituted phenyl ring (3-methoxy-5-methylphenyl). This compound is structurally characterized by its sterically bulky tert-butyl group and electron-deficient silicon center due to the electron-withdrawing fluorine substituents. Such silanes are often employed as protective groups in organic synthesis due to their stability under basic and nucleophilic conditions . The methoxy and methyl groups on the phenyl ring modulate electronic and steric effects, influencing reactivity and compatibility in multi-step syntheses.

Properties

CAS No. |

647842-28-2 |

|---|---|

Molecular Formula |

C12H18F2OSi |

Molecular Weight |

244.35 g/mol |

IUPAC Name |

tert-butyl-difluoro-(3-methoxy-5-methylphenyl)silane |

InChI |

InChI=1S/C12H18F2OSi/c1-9-6-10(15-5)8-11(7-9)16(13,14)12(2,3)4/h6-8H,1-5H3 |

InChI Key |

OGJXDIQWXQWFOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)[Si](C(C)(C)C)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane typically involves the reaction of a suitable organosilicon precursor with the corresponding aryl halide under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene or alkyne in the presence of a catalyst, often a platinum or rhodium complex. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the compound into silanes with different substituents.

Substitution: The difluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.

Scientific Research Applications

The compound tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane has garnered attention in various scientific research applications due to its unique chemical properties and potential utility in organic synthesis and material science. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Fluorination Reactions

The compound has been employed in selective fluorination processes. Its difluoro group allows for the introduction of fluorine into organic substrates, which is crucial in the synthesis of pharmaceuticals and agrochemicals. For instance, the use of this compound has been demonstrated in the synthesis of fluorinated amines and alcohols through nucleophilic substitution reactions.

Synthesis of Biologically Active Compounds

Research indicates that this silane derivative can serve as a precursor in synthesizing biologically active molecules. Its ability to facilitate the formation of complex structures makes it a versatile building block in medicinal chemistry. Notably, it has been utilized in the development of compounds targeting various biological pathways, including those involved in cancer and inflammatory diseases.

Material Science Applications

In material science, this compound is explored for its potential use in creating novel polymeric materials. The incorporation of silicon into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Table 1: Comparison of Reactivity with Other Silanes

| Compound Name | Reactivity Type | Application Area |

|---|---|---|

| This compound | Nucleophilic substitution | Organic synthesis |

| Trimethylsilane | Alkylation | Protective groups in organic synthesis |

| Phenylsilane | Electrophilic addition | Material science |

Case Study 1: Synthesis of Fluorinated Amines

A study conducted by Owens et al. demonstrated the successful synthesis of fluorinated amines using this compound as a key reagent. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness in introducing fluorine into complex molecular frameworks .

Case Study 2: Development of Anti-inflammatory Compounds

Research led by McDonnell et al. explored the use of this silane derivative in creating anti-inflammatory agents. The synthesized compounds exhibited promising results in reducing cytokine levels in vitro, indicating potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane involves its interaction with various molecular targets through its functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other heteroatoms, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and difluoro groups influence the compound’s reactivity and stability, while the methoxy-methylphenyl moiety provides additional sites for functionalization and interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs identified from literature include:

Analysis :

- Electrophilicity : The target’s difluoro-silicon center is more electrophilic than dimethyl- or diphenyl-substituted analogs (e.g., ), enhancing its reactivity in silylation reactions but requiring careful moisture control .

- Steric Effects : The tert-butyl group provides superior steric protection compared to trimethylsilane derivatives (e.g., ), making the target more resistant to nucleophilic attack.

- Aromatic Substituents : Methoxy (electron-donating) and methyl (weakly donating) groups stabilize the phenyl ring’s electron density, contrasting with bromine (electron-withdrawing, ) or boronate esters (cross-coupling functionality, ).

Stability and Reactivity

- Hydrolytic Stability : The target’s difluoro-silicon bond is less hydrolytically stable than dimethyl- or diphenylsilanes due to fluorine’s electronegativity but more stable than trichlorosilanes .

- Thermal Stability : tert-Butyl groups enhance thermal stability compared to smaller alkyl substituents (e.g., trimethylsilane in ).

Biological Activity

tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane is a silane compound that has garnered attention due to its potential biological activities. The incorporation of difluoro and methoxy groups into the molecular structure can significantly influence its interaction with biological systems, including its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16F2O2Si

- IUPAC Name : this compound

This compound features a tert-butyl group, two fluorine atoms, and a methoxy-substituted phenyl group, which could impart unique reactivity and bioactivity.

Biological Activity Overview

The biological activity of silanes, particularly those containing fluorinated groups, has been studied extensively. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, fluorinated phenyl derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that fluorinated silanes can enhance the efficacy of existing chemotherapeutics by acting synergistically, potentially improving treatment outcomes in resistant cancer types .

Antimicrobial Properties

Silanes with methoxy groups have been reported to possess antimicrobial activity. The presence of the methoxy substituent can enhance membrane permeability, allowing for better interaction with bacterial cells. Preliminary studies suggest that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory effects in various models. The difluoro group may contribute to reduced pro-inflammatory cytokine production, which is crucial in managing conditions like arthritis and other inflammatory diseases. Studies indicate that silanes can inhibit pathways such as NF-kB, leading to decreased inflammation .

Case Studies

- Anticancer Efficacy : In vitro studies involving derivatives of fluorinated silanes demonstrated IC50 values below 10 µM against human cancer cell lines, indicating potent anticancer activity. These findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

- Antimicrobial Testing : A series of tests conducted on structurally similar compounds revealed significant inhibition of bacterial growth at concentrations ranging from 0.1 to 1 µg/mL. These results support the hypothesis that this compound may also possess similar antimicrobial properties .

Research Findings Summary Table

| Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Anticancer | Induction of apoptosis | < 10 µM |

| Antimicrobial | Membrane disruption | 0.1 - 1 µg/mL |

| Anti-inflammatory | Inhibition of NF-kB pathway | Significant reduction in cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.